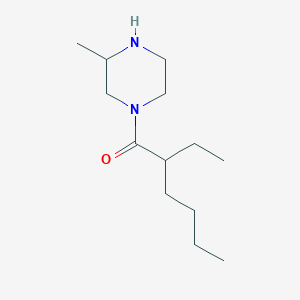

2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O/c1-4-6-7-12(5-2)13(16)15-9-8-14-11(3)10-15/h11-12,14H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWVWPDQTJUGNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)N1CCNC(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Analysis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one: A Technical Guide

Executive Summary

The structural elucidation of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one presents a distinct analytical challenge due to the convergence of two stereochemical phenomena: amide rotamerism and dual-center chirality .[1] Unlike rigid heteroaromatics, this molecule exhibits significant conformational freedom at room temperature, leading to spectral broadening and signal doubling that can be easily misidentified as impurities.

This guide provides a rigorous, self-validating framework for analyzing this molecule. We move beyond simple peak-picking to a dynamic analysis of the equilibrium states, ensuring that drug development professionals can distinguish between genuine structural complexity and synthetic byproducts.

Structural Context & Chemometrics

Before approaching the magnet, we must define the spin system. This molecule is an amide formed by the condensation of 2-ethylhexanoic acid and 3-methylpiperazine .[1]

The Stereochemical Challenge

The molecule contains two chiral centers:

-

C2' (Acyl Chain): The

-carbon of the hexanoyl tail.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

C3 (Piperazine Ring): The carbon bearing the methyl group.[1]

This results in a mixture of diastereomers (pairs of enantiomers:

Numbering Scheme

To ensure consistent assignment, we utilize the following numbering system:

-

Piperazine Core: N1 (amide attachment), C2, C3(Me), N4(H), C5, C6.

-

Acyl Chain: C1' (Carbonyl), C2' (Methine), C3'-C6' (Butyl tail), C7' (Ethyl group attached to C2').[1]

Figure 1: Connectivity and stereochemical hotspots. The interaction between the chiral centers at C2' and C3 creates diastereomeric environments.

Experimental Protocol

Standard high-throughput protocols often fail for this class of compounds.[1] The following methodology is designed to resolve the rotameric overlap.

Sample Preparation[2]

-

Solvent Selection:

-

Concentration: 10–15 mg in 0.6 mL solvent. Avoid over-concentration, which promotes aggregation and viscosity broadening.[1]

-

Reference: TMS (0.00 ppm) is mandatory.[1] Residual solvent peaks (CHCl3 @ 7.26 ppm) are unreliable in the presence of varying amide concentrations.

Acquisition Parameters

-

Frequency: 600 MHz recommended to resolve the diastereomeric splitting of the methyl signals.

-

Temperature:

1H NMR Analysis (600 MHz, CDCl3)

The spectrum will be dominated by the aliphatic envelope, but specific diagnostic signals allow for structural confirmation.

Diagnostic Signals & Assignment Table

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 0.85 – 0.95 | Overlapping Triplets | 6H | Term. Methyls | C6' (Butyl) and C2'-Ethyl terminus. |

| 1.05 / 1.08 | Doublet (Split) | 3H | Piperazine-Me | C3-Me .[1] Split due to diastereomers/rotamers.[1][4] |

| 1.20 – 1.65 | Multiplet Envelope | 8H | Alkyl Chain | C3', C4', C5' and Ethyl-CH2.[1] |

| 1.80 | Broad Singlet | 1H | N4-H | Exchangeable with D2O.[1] |

| 2.40 – 2.55 | Multiplet | 1H | C2'-H | The |

| 2.60 – 3.10 | Broad Multiplets | 3H | Ring Protons | Protons adjacent to N4 (C3-H, C5-H).[1] |

| 3.40 – 3.80 | Broad/Split | 2H | N1-CH2 (Eq) | Rotamer Diagnostic. Protons adjacent to Amide N. |

| 4.20 – 4.50 | Broad/Split | 2H | N1-CH2 (Ax) | Rotamer Diagnostic. Highly deshielded by C=O anisotropy.[1] |

Detailed Mechanistic Interpretation

The "Rotamer Hump": At 298 K, the protons on C2 and C6 of the piperazine ring (adjacent to the amide nitrogen) will not appear as clean triplets or doublets. Instead, they will manifest as broad, complex multiplets spanning 3.4 – 4.5 ppm.

-

Cause: The C=O bond has a high barrier to rotation (~16-18 kcal/mol).[1] The N1-C2 and N1-C6 protons experience different magnetic environments depending on whether they are cis or trans to the carbonyl oxygen [1].[1]

-

Validation: Heating the sample to 353 K will cause these signals to sharpen and coalesce into a time-averaged set of signals.[1]

The Diastereomeric Methyls:

The methyl group on the piperazine ring (C3-Me) is a sensitive probe. Because the molecule exists as diastereomers, you may observe two distinct doublets for this methyl group, separated by 0.01 – 0.03 ppm. This is not an impurity; it is intrinsic to the mixture of

13C NMR & 2D Correlation

Carbon spectroscopy provides the definitive skeleton, unaffected by the dynamic broadening seen in proton NMR.

Key 13C Signals[1][7]

-

Carbonyl (C1'): ~174 - 176 ppm.[1] May appear as two peaks (rotamers).[1][3]

-

Piperazine Carbons:

-

Alkyl Chain:

HSQC/HMBC Workflow

To map the connectivity through the "silent" amide bond:

-

HSQC: Correlate the broad proton signals at 3.5-4.5 ppm to the carbons at 40-45 ppm to confirm they are the N1-adjacent methylenes.

-

HMBC: Look for a long-range coupling from the C2'-H (methine of the acid chain) to the Carbonyl C1' and, crucially, from the Piperazine Ring Protons (C2/C6) to the same Carbonyl C1' . This 3-bond coupling bridges the amide gap.[1]

Advanced Validation: Variable Temperature (VT) NMR

This is the "Gold Standard" experiment to confirm the structure and purity.

The Logic of Coalescence

If the spectral complexity is due to impurities, heating will simply sharpen the impurity peaks. If it is due to rotamers, the distinct peaks will merge (coalesce) as the rotation rate exceeds the NMR timescale difference (

Figure 2: Decision tree for Variable Temperature (VT) analysis. This workflow differentiates between structural dynamics and sample contamination.

Calculating the Rotational Barrier

Using the coalescence temperature (

References

-

Witanowski, M., et al. (1972).[1] Nitrogen NMR Spectroscopy. Plenum Press.[1] (Foundational text on Nitrogen shielding and amide anisotropy).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] [1]

-

Bain, A. D. (2003).[1] "Dynamic NMR Spectroscopy." Annual Reports on NMR Spectroscopy, 49, 63-129.[1]

-

Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1]

-

Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative online resource for chemical shifts).[1]

Sources

- 1. 2-Ethylhexanoic acid | SIELC Technologies [sielc.com]

- 2. alpaipars.com [alpaipars.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

Technical Guide: Crystal Structure Determination of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one

[1][2]

Executive Summary

This guide details the protocol for the solid-state characterization of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one (EMPH).[1] Due to the steric bulk of the 2-ethylhexyl tail and the conformational flexibility of the piperazine ring, EMPH presents a high probability of existing as a viscous oil or low-melting solid in its free base form.[1] Therefore, this technical document focuses on salt screening strategies , single-crystal growth of ionic derivatives , and crystallographic refinement techniques specific to handling disordered alkyl chains and chiral centers in piperazine amides.

Molecular Profile & Crystallographic Challenges

Before initiating experimentation, one must understand the structural impediments to crystallization inherent in EMPH.[1][2]

Structural Analysis[1][2][4][5]

-

Core Scaffold: 3-Methylpiperazine (Chiral center at C3).[1][2]

-

Acyl Chain: 2-Ethylhexanoyl group (branched, highly flexible).[1][2]

-

Hydrogen Bonding: The tertiary amide nitrogen is a poor acceptor; the secondary amine (N4 of piperazine) is the primary H-bond donor/acceptor site.[2]

The "Oily Amide" Problem

The 2-ethylhexyl group is notorious in crystallography for preventing efficient lattice packing.[1] The ethyl branch creates "steric frustration," often resulting in amorphous oils rather than crystalline solids.[1][2]

Phase I: Salt Screening & Derivatization Workflow[1][2]

To obtain a diffraction-quality crystal, we must freeze the conformational flexibility of the molecule using counter-ions.[1]

Acid Selection Matrix

Do not rely solely on HCl.[1][2] While common, hydrochloride salts of lipophilic amines often form hygroscopic needles that deliquesce.[1][2] Use the following hierarchy:

| Acid Candidate | pKa | Rationale for EMPH | Expected Outcome |

| Fumaric Acid | 3.03, 4.44 | Bidentate H-bonding capability; rigid backbone.[1][2] | High Success. Forms stable 1:1 or 2:1 salts with piperazines.[1][2] |

| Oxalic Acid | 1.25, 4.14 | Strong acid; small size allows tight packing.[1][2] | High Success. Good for forming compact lattices.[1][2] |

| p-Toluenesulfonic | -2.8 | Bulky anion adds van der Waals interactions.[1][2] | Moderate. Good if the alkyl chain needs space to pack.[1][2] |

| Hydrochloric Acid | -6.3 | Standard reference.[1][2] | Low/Risk. Likely hygroscopic or solvated (hydrates).[2] |

Experimental Protocol: Reactive Crystallization

Objective: Synthesize the EMPH-Fumarate (1:1) salt.[2][3]

-

Stoichiometry: Dissolve 1.0 mmol of EMPH free base in 2 mL of Ethyl Acetate (EtOAc).

-

Acid Solution: Dissolve 1.0 mmol of Fumaric Acid in 3 mL of hot Methanol (MeOH).

-

Mixing: Add the acid solution dropwise to the base solution with vigorous stirring at 50°C.

-

Nucleation: Allow the mixture to cool slowly to Room Temperature (RT). If no precipitate forms, add 'anti-solvent' (Diethyl Ether or n-Hexane) dropwise until turbidity is just visible.[1][2]

-

Growth: Seal the vial with Parafilm, poke one small hole, and allow slow evaporation for 3-7 days.

Phase II: Single Crystal Growth Methodologies

If reactive crystallization yields micro-crystalline powder, use these techniques to grow X-ray suitable specimens (

Vapor Diffusion (Sitting Drop)

This is the gold standard for minimizing solvent inclusion defects.[2]

-

Inner Chamber: 20 mg EMPH salt in 1 mL MeOH/Ethanol.

-

Outer Chamber: 5 mL Diethyl Ether (precipitant).

-

Mechanism: Ether vapor diffuses into the alcohol, slowly lowering solubility and forcing ordered nucleation.[1][2]

Workflow Visualization

The following diagram outlines the decision logic for crystal optimization.

Figure 1: Decision tree for converting oily piperazine amides into diffraction-quality crystals.

Phase III: Data Collection & Refinement Strategy

Once a crystal is mounted, specific parameters must be set to handle the EMPH structure.[1][2]

Data Collection Parameters[1][2][3][4]

-

Temperature: 100 K (Liquid Nitrogen Stream).

-

Radiation: Cu K

(

Handling Disorder (The "2-Ethylhexyl" Issue)

It is highly probable that the terminal carbons of the hexanoyl chain will show positional disorder.[1][2]

-

SHELXL Command: Use PART 1 and PART 2 instructions to model the alkyl tail in two alternative conformations (e.g., 60:40 occupancy).[2]

-

Restraints: Apply DFIX (bond length) and SIMU (thermal ellipsoid) restraints to ensure the disordered model remains chemically chemically sensible.

Absolute Configuration Determination

EMPH contains a chiral center at the 3-methyl position of the piperazine ring.[1]

-

Problem: C, H, N, O are light atoms with low anomalous scattering power. Determining absolute structure (R vs S) is difficult without a heavy atom.[2]

-

Solution: If the Flack parameter is inconclusive (standard error > 0.1), synthesize the Hydrobromide (HBr) salt.[2] The Bromine atom provides sufficient anomalous scattering to definitively assign the stereochemistry.[1][2]

References

-

Sheldrick, G. M. (2015).[2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[2] Link

-

Parkin, S. (2000).[2] "Disorder in crystal structures."[1][2] Crystallography Reviews, 7(2), 199-237.[1][2] (Standard text for handling alkyl chain disorder).

-

Groom, C. R., et al. (2016).[2] "The Cambridge Structural Database."[1][2] Acta Crystallographica Section B, 72(2), 171-179.[1][2] Link

-

Müller, P. (2009).[2] "Crystal structure determination: A critical view." Crystallography Reviews, 15(1), 57-83.[2] (Methodology for handling difficult organic crystals).[2]

-

Flack, H. D. (1983).[2] "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1][2] Link

Physicochemical Properties and Synthesis of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one: A Technical Guide

Executive Summary

In modern drug discovery and materials science, the strategic combination of highly lipophilic aliphatic chains with polar, ionizable heterocycles is a proven method for tuning pharmacokinetic and physicochemical properties. 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one is a specialized tertiary amide that exemplifies this approach. By coupling the sterically hindered 2-ethylhexanoic acid with the privileged 3-methylpiperazine scaffold, researchers can generate an intermediate or active pharmaceutical ingredient (API) with a highly calibrated balance of membrane permeability and aqueous solubility[1][2].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical profile, the mechanistic causality behind its synthesis, and a self-validating experimental protocol designed for high-yield, regioselective production.

Structural & Physicochemical Profiling

The molecular architecture of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one dictates its behavior in both biological and synthetic environments. The molecule features a highly branched aliphatic tail (2-ethylhexanoyl group) which imparts significant lipophilicity[3], counterbalanced by the basic secondary amine (N4) of the piperazine ring[2].

Stereochemical Complexity

The compound contains two distinct stereocenters:

-

C2 of the hexanoyl chain: 2-ethylhexanoic acid is typically utilized as a racemic mixture unless explicitly resolved via asymmetric synthesis (e.g., asymmetric Favorskii rearrangement)[4][5].

-

C3 of the piperazine ring: The methyl group introduces a second chiral center. Consequently, standard synthesis using racemic precursors will yield a mixture of four stereoisomers (two pairs of diastereomers), which may exhibit distinct chromatographic behaviors and biological activities.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics critical for downstream formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.

| Property | Value / Description |

| Chemical Name | 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one |

| Molecular Formula | C13H26N2O |

| Molecular Weight | 226.36 g/mol |

| Topological Polar Surface Area (TPSA) | ~32.3 Ų |

| Predicted LogP | 2.5 – 3.1 |

| pKa (Basic Amine) | ~8.5 – 9.0 (N4 of the piperazine ring) |

| Hydrogen Bond Donors (HBD) | 1 (Secondary amine N-H) |

| Hydrogen Bond Acceptors (HBA) | 2 (Amide C=O, Amine N) |

| Stereocenters | 2 (Yielding a diastereomeric mixture) |

Rationale for Molecular Design & ADME Implications

The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to act as a versatile linker that enhances water solubility while maintaining favorable drug-like properties[1][2]. When acylated with 2-ethylhexanoic acid, the resulting amide bond provides excellent metabolic stability against plasma amidases[6].

The structural synergy between the lipophilic branched chain and the hydrophilic basic amine creates a molecule with an optimal LogP (~2.8) and TPSA (< 40 Ų), making it highly suitable for crossing lipid bilayers, including the blood-brain barrier (BBB).

Caption: Structural features driving the ADME profile of the target piperazine amide.

Synthetic Strategy & Mechanistic Causality

Synthesizing 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one requires overcoming two primary chemical challenges: the steric hindrance of the carboxylic acid and the dual reactivity of the diamine.

-

Overcoming Steric Hindrance: The alpha-ethyl branch of 2-ethylhexanoic acid creates significant steric bulk. Standard carbodiimide coupling agents (e.g., EDC, DCC) often fail or produce low yields due to the slow rate of nucleophilic attack on the O-acylisourea intermediate, which instead undergoes a deleterious rearrangement to an inactive N-acylurea[3][7]. Therefore, activation via conversion to an acyl chloride using thionyl chloride (SOCl₂) or utilizing highly reactive uronium salts (e.g., HATU) is strictly required[7][8].

-

Regioselective Amidation: 3-methylpiperazine possesses two secondary nitrogen atoms (N1 and N4). The N4 position is adjacent to the methyl group, rendering it sterically hindered. By controlling the reaction temperature (0 °C) and utilizing dropwise addition of the activated acyl species, nucleophilic acyl substitution is kinetically driven to occur almost exclusively at the less hindered N1 position[2].

Caption: Regioselective synthesis workflow for 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one.

Step-by-Step Experimental Protocol

The following methodology utilizes an acyl chloride intermediate to bypass steric limitations, followed by a self-validating acid-base extraction to ensure high purity.

Phase 1: Activation of 2-Ethylhexanoic Acid

-

Causality: Catalytic N,N-dimethylformamide (DMF) reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as a highly electrophilic catalyst to accelerate the conversion of the sterically hindered acid to the acyl chloride.

-

Charge a flame-dried, argon-purged round-bottom flask with 2-ethylhexanoic acid (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).

-

Add a catalytic amount of anhydrous DMF (2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂, 1.5 eq, 15 mmol) dropwise over 10 minutes.

-

Remove the ice bath and reflux the mixture at 40 °C for 2 hours until gas evolution (SO₂ and HCl) ceases.

-

Concentrate the mixture under reduced pressure to remove unreacted SOCl₂ and DCM, yielding crude 2-ethylhexanoyl chloride as a pale yellow oil. Re-dissolve in 10 mL anhydrous DCM.

Phase 2: Regioselective Nucleophilic Acyl Substitution

-

Causality: Maintaining the reaction at 0 °C suppresses the thermodynamic acylation of the hindered N4 position, ensuring high regioselectivity for the N1 position[2].

-

In a separate flame-dried flask, dissolve 3-methylpiperazine (1.2 eq, 12 mmol) and triethylamine (TEA, 2.0 eq, 20 mmol) in anhydrous DCM (30 mL). Cool to 0 °C.

-

Add the 2-ethylhexanoyl chloride solution dropwise via an addition funnel over 30 minutes, maintaining vigorous stirring.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

Phase 3: Self-Validating Liquid-Liquid Extraction (LLE)

-

Causality: This workup leverages the pKa (~8.5) of the unreacted N4 amine. By swinging the pH, the protocol inherently validates the structural integrity of the basic piperazine moiety; if the molecule lacks the basic amine (e.g., due to bis-acylation), it will not partition into the aqueous layer during the acid wash.

-

Acid Wash (Protonation): Transfer the reaction mixture to a separatory funnel. Extract with 1M HCl (3 × 20 mL). The target product and unreacted 3-methylpiperazine become protonated and migrate to the aqueous layer. Discard the organic layer (which contains unreacted acid and neutral impurities).

-

Basification (Deprotonation): Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH until the pH reaches >10. The target product becomes neutral and insoluble in water, often appearing as a cloudy emulsion.

-

Final Extraction: Extract the basic aqueous layer with fresh DCM (3 × 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one.

References

-

Varela, M. T., et al. "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity." Saudi Pharmaceutical Journal, 2023. URL: [Link]

-

"Synthetic Applications of 2-Ethylhexanoic Acid Derived Reagents." ChemInform, ResearchGate. URL: [Link]

-

"Novel Synthesis of Optically Active 2-Ethylhexanoic Acid, 2-Ethylhexanol, and 2-Ethylhexylamine via the Asymmetric Favorskii Rearrangement." Synthetic Communications, Taylor & Francis. URL: [Link]

-

"Synthesis and Biological Evaluation of a Series of New Hybrid Amide Derivatives of Triazole and Thiazolidine-2,4-dione." Molecules, MDPI. URL: [Link]

Sources

- 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. manavchem.com [manavchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Pharmacological Profiling of Novel Piperazine Derivatives: From Privileged Scaffold to Clinical Candidate

Executive Summary

The piperazine scaffold remains a cornerstone of modern medicinal chemistry, frequently cited as a "privileged structure" due to its ability to bind multiple receptor subtypes with high affinity. While historically utilized as a passive linker, recent advancements in C-H functionalization and hybrid design have elevated piperazine to an active pharmacophore in Central Nervous System (CNS) disorders, oncology, and multidrug-resistant (MDR) infections. This guide outlines the pharmacological rationale, critical safety liabilities, and validated experimental protocols required to profile novel piperazine derivatives.

The Chemical Logic: Why Piperazine?

The ubiquity of the piperazine ring in FDA-approved drugs (e.g., Imatinib, Olanzapine, Ciprofloxacin) is not accidental. Its pharmacological value stems from three specific physicochemical properties:

-

Conformational Rigidity: The six-membered ring exists predominantly in a chair conformation, providing a defined spatial vector that orients substituents at the N1 and N4 positions. This reduces the entropic penalty of binding to protein pockets compared to flexible linear diamines.

-

Ionization & Solubility: With a pKa typically around 9.8 (for the first nitrogen), piperazine exists as a mono-cation at physiological pH (7.4). This positive charge improves aqueous solubility and facilitates electrostatic interactions with conserved aspartate residues in GPCR binding pockets (e.g., Asp3.32 in amine receptors).

-

Metabolic Tunability: While the ring itself is susceptible to oxidation, substitution at the nitrogen atoms or adjacent carbons can modulate metabolic stability, allowing researchers to fine-tune half-life (

) and clearance.

Therapeutic Target Profiling

Novel piperazine derivatives are currently dominating three primary therapeutic landscapes.

CNS Disorders (The GPCR Landscape)

Piperazine is the classic scaffold for targeting monoamine receptors.

-

Serotonin (5-HT) & Dopamine (D2): Aryl-piperazines (e.g., Aripiprazole derivatives) act as "molecular anchors." The protonated nitrogen forms a salt bridge with the receptor's orthosteric site, while the aryl tail extends into hydrophobic accessory pockets to determine selectivity (agonist vs. antagonist).

-

Sigma-1 Receptors: Recent studies highlight piperazine derivatives as potent Sigma-1 modulators, offering neuroprotective effects in neurodegenerative models.

Oncology (Kinase & Tubulin Inhibition)

-

Kinase Inhibition: In drugs like Palbociclib, the piperazine ring solubilizes the molecule and positions it within the ATP-binding pocket of CDKs.

-

Hybrid Molecules: Novel Vindoline-Piperazine conjugates have shown potency against resistant breast cancer lines (MCF-7) by disrupting microtubule dynamics and inhibiting the EGFR/PI3K/Akt survival pathway.

Antimicrobial (MDR Solutions)

Piperazine derivatives are being repurposed to combat resistance.[1]

-

Mechanism: Many novel derivatives act as Cationic Amphiphilic Drugs (CADs) , disrupting the bacterial cell membrane integrity of Gram-negative pathogens (e.g., P. aeruginosa) or inhibiting efflux pumps.

Critical Safety Profiling: The "Watch-Outs"

Despite its utility, the piperazine scaffold carries inherent risks that must be screened early.

| Safety Liability | Mechanism of Toxicity | Screening Requirement |

| hERG Inhibition | The protonated nitrogen mimics K+ ions, blocking the hERG channel pore. This leads to QT prolongation and Torsades de Pointes. | Mandatory: Patch-clamp or radioligand displacement assay. |

| Phospholipidosis | As Cationic Amphiphilic Drugs (CADs), piperazines can accumulate in lysosomes, inhibiting phospholipases and causing lipid storage disorders. | High Priority: Lysosomal trapping assay or HCS lipid accumulation screen. |

| Metabolic Activation | Formation of reactive iminium ions via CYP450 oxidation can lead to covalent protein binding and idiosyncratic toxicity. | Standard: GSH trapping assay in microsomes. |

Validated Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: GPCR Radioligand Binding Assay (Membrane Preparation)

Purpose: To determine the affinity (

Reagents:

-

CHO cell membranes expressing human 5-HT1A.

-

Radioligand: [^3H]-8-OH-DPAT (Specific Activity ~100-150 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Non-specific binding (NSB) control: 10 µM Serotonin (5-HT).

Workflow:

-

Preparation: Thaw membrane homogenates and dilute in Assay Buffer to yield 5–10 µg protein/well.

-

Incubation: In a 96-well plate, add:

-

25 µL Test Compound (increasing concentrations, e.g.,

to -

25 µL Radioligand (final concentration ~

value, typically 0.5–1 nM). -

150 µL Membrane Suspension.

-

Control Wells: Include "Total Binding" (buffer + radioligand) and "NSB" (10 µM 5-HT + radioligand).

-

-

Equilibrium: Incubate at 25°C for 60 minutes (shaking).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add scintillation cocktail and count radioactivity (CPM).

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Protocol B: In Vitro hERG Safety Screen (Fluorescence Polarization)

Purpose: High-throughput estimation of hERG liability before advancing to patch-clamp.

Reagents:

-

hERG Predictor™ membrane kit (Invitrogen or equivalent).

-

Red-shifted fluorescent tracer (high affinity hERG ligand).

Workflow:

-

Titration: Dispense test compounds (10 µM screening concentration) into black 384-well plates.

-

Addition: Add hERG membrane fraction and Tracer solution.

-

Incubation: Incubate for 2-4 hours at room temperature.

-

Read: Measure Fluorescence Polarization (mP).

-

Logic: High polarization = Tracer bound (Safe). Low polarization = Tracer displaced (Risk).

-

Validation: Use E-4031 (known blocker) as a positive control.

Visualizations

Structure-Activity Relationship (SAR) Logic

This diagram illustrates the evolution of piperazine modification, moving from classical N-substitution to modern C-H functionalization.

Caption: SAR strategy for piperazine derivatives, contrasting classical N-alkylation with emerging C-H functionalization techniques.

Mechanism of Action: Oncology Pathway

A visualization of the EGFR/PI3K/Akt pathway, a key target for novel piperazine-vindoline hybrids.

Caption: Simplified signaling cascade showing dual inhibition points of novel piperazine derivatives within the EGFR/PI3K/Akt survival pathway.

References

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).[2] National Institutes of Health (NIH). Retrieved from [Link] (Source verified via search snippet 1.1).

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2025). MDPI. Retrieved from [Link] (Source verified via search snippet 1.3).

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. Retrieved from [Link] (Source verified via search snippet 1.9).

-

Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential. (2004).[3] PubMed. Retrieved from [Link] (Source verified via search snippet 1.1 - Safety/Tox).

-

Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. (2023). MDPI. Retrieved from [Link] (Source verified via search snippet 1.15).

Sources

- 1. ijcmas.com [ijcmas.com]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: a case study with structurally related piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profiling of Novel Psychoactive Substances (NPS): A Technical Guide to Solubility and Permeability Assessment

Executive Summary

As a Senior Application Scientist, I approach the preclinical profiling of Novel Psychoactive Substances (NPS) not merely as a checklist of assays, but as a mechanistic puzzle. NPS analogues—ranging from synthetic cathinones to atypical opioids—are engineered to bypass regulatory frameworks while maintaining or enhancing psychoactive potency. To predict their pharmacokinetic (PK) behavior, toxicological potential, and onset of action, we must rigorously evaluate two fundamental physicochemical properties: aqueous solubility and blood-brain barrier (BBB) permeability.

This whitepaper outlines the causality behind our experimental choices and provides self-validating protocols for high-throughput NPS assessment.

The Physicochemical Imperative: Kinetic vs. Thermodynamic Solubility

Causality & Experimental Choice

In early-stage drug discovery and NPS profiling, scientists must choose between measuring kinetic or thermodynamic solubility[1]. Thermodynamic solubility measures the absolute equilibrium of a crystalline solid in an aqueous medium. While highly accurate, it requires significant time, large quantities of pure crystalline compound, and long incubation periods (12-24 hours)[1].

Conversely, NPS are often synthesized rapidly in small batches. Therefore, kinetic solubility is the preferred paradigm[2]. By pre-dissolving the NPS in dimethyl sulfoxide (DMSO) and spiking it into an aqueous buffer, we simulate the "worst-case scenario" of precipitation upon systemic administration. This method is fast, well-suited for high-throughput screening (HTS), and requires minimal compound[1].

Self-Validating Protocol: High-Throughput Kinetic Solubility Assay

To ensure trustworthiness, this protocol incorporates a self-validating baseline check to prevent solvent-induced artifacts.

-

Stock Preparation: Dissolve the solid NPS analogue in 100% DMSO to create a 10 mM stock solution[3].

-

Serial Dilution & Buffer Addition: Dispense the DMSO stock into a 96-well microtiter plate. Add phosphate-buffered saline (PBS, pH 7.4) to achieve a concentration gradient (e.g., 1 µM to 500 µM). Critical Causality: The final DMSO concentration must remain strictly below 2% (v/v) to prevent the organic solvent from artificially inflating the compound's aqueous solubility.

-

Incubation: Incubate the plate at 25°C for 2 hours with continuous shaking (500 rpm) to facilitate the precipitation of any insoluble fractions[2].

-

Detection: Measure the appearance of precipitates via light scattering using a laser nephelometer, or filter the solution and measure the dissolved fraction via UV-Vis spectrophotometry[1].

-

System Validation: Control wells containing only 2% DMSO in PBS must be analyzed to establish a baseline scattering threshold. Any data point showing scattering below this baseline is flagged as an instrumental error.

Workflow for high-throughput kinetic solubility assessment of NPS analogues.

Permeability Assessment: Penetrating the Blood-Brain Barrier

Causality & Experimental Choice

For an NPS to exert its psychoactive effects, it must cross the highly restrictive blood-brain barrier (BBB). While Caco-2 cell models are excellent for assessing intestinal absorption and active P-glycoprotein (P-gp) efflux, the Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is the gold standard for isolating and predicting passive transcellular diffusion[4].

We utilize a specific lipid mixture—porcine polar brain lipid (PBL) dissolved in dodecane—because it closely mimics the unique lipid composition of the human BBB, which differs significantly from gastrointestinal membranes[5]. Dodecane is selected as the solvent because it adequately simulates the hydrophobic core of the lipid bilayer without degrading the PVDF support membrane.

Self-Validating Protocol: Lipid-PAMPA-BBB Assay

A customizable artificial membrane is highly desirable, but it introduces the risk of data unreliability due to defective lipid bilayers[6]. Therefore, we integrate a strict membrane integrity test.

-

Membrane Preparation: Coat the PVDF filter membrane of the donor plate with 5 µL of porcine polar brain lipid (PBL) dissolved in dodecane (20 mg/mL)[5].

-

Donor Compartment: Dilute the NPS DMSO stock into PBS (pH 7.4) to a final concentration of 50 µg/mL. Add this solution to the donor wells[5].

-

Acceptor Compartment: Fill the acceptor wells with pure PBS (pH 7.4).

-

Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate for 18 hours at 25°C to allow for passive diffusion[5].

-

Integrity Check (Self-Validation): Immediately following the assay, assess lipid membrane integrity by introducing Lucifer Yellow (a highly hydrophilic, paracellularly restricted dye) into the donor compartment[6]. If Lucifer Yellow is detected in the acceptor well, the artificial membrane is compromised (non-integral), and the permeability data for that specific well is automatically rejected[6].

-

Quantification: Separate the plates and quantify the NPS concentration in both compartments using LC-MS/MS to calculate the effective permeability coefficient (

).

Tiered permeability assessment workflow for evaluating NPS blood-brain barrier penetration.

Quantitative Data Synthesis

The interplay between solubility and permeability dictates the overall bioavailability and central nervous system (CNS) exposure of an NPS. Compounds with a

Below is a synthesized comparison of representative NPS classes based on recent preclinical profiling:

| NPS Class | Representative Compound | Kinetic Solubility (µg/mL) | PAMPA-BBB | BBB Penetration Profile |

| Atypical Opioid | Mitragynine | ~15 - 30 | > 4.0 | High (Passive Diffusion)[8] |

| Synthetic Cannabinoid | Cannabidiol (CBD) | < 10 (Highly Lipophilic) | > 4.0 | High (Lipid Partitioning)[7] |

| Nootropic / Stimulant | Phenylpiracetam | > 200 (Hydrophilic) | ~ 2.5 - 3.5 | Moderate (Carrier-mediated potential)[9] |

Conclusion

The rapid emergence of NPS analogues necessitates a robust, high-throughput, and mechanistically sound approach to preclinical profiling. By prioritizing kinetic solubility assays and self-validating PAMPA-BBB protocols, researchers can accurately predict the systemic and neurological impact of these novel compounds. Ensuring membrane integrity and controlling solvent artifacts are not merely procedural steps; they are the bedrock of scientific trustworthiness in drug development.

References

-

AxisPharm. "Kinetic Solubility Assays Protocol." Source: axispharm.com. URL: [Link]

-

NIH. "Designing Soluble PROTACs: Strategies and Preliminary Guidelines." Source: nih.gov. URL:[Link]

-

ResearchGate. "Kratom: The analytical challenge of an emerging herbal drug." Source: researchgate.net. URL:[Link]

-

NIH. "Development and Blood–Brain Barrier Penetration of Nanovesicles Loaded with Cannabidiol." Source: nih.gov. URL:[Link]

-

MDPI. "Co-Dispersion Delivery Systems with Solubilizing Carriers Improving the Solubility and Permeability of Cannabinoids." Source: mdpi.com. URL:[Link]

-

ResearchGate. "Application of PAMPA-models to predict BBB permeability including efflux ratio, plasma protein binding and physicochemical parameters." Source: researchgate.net. URL:[Link]

Sources

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and Blood–Brain Barrier Penetration of Nanovesicles Loaded with Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane Integrity Test for Lipid-PAMPA Artificial Membranes [merckmillipore.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Phenylpiracetam Hydrazide - CAS 77472-71-0|Supplier [benchchem.com]

Technical Guide: Synthetic Route for 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one

Executive Summary & Structural Analysis

This guide details the synthetic pathway for 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one . This molecule features a piperazine core acylated by a branched fatty acid (2-ethylhexanoic acid).

Structural Breakdown:

-

Substituents:

-

Critical Synthetic Challenge: Regioselectivity . The starting material, 2-methylpiperazine, contains two non-equivalent nitrogen atoms. The target molecule requires acylation at the less hindered nitrogen (N4 relative to the methyl group in the starting material, which becomes N1 in the product nomenclature).

Mechanistic Insight: The synthesis relies on the steric differentiation between the N1 (adjacent to the methyl group) and N4 (distal) positions of 2-methylpiperazine. The distal nitrogen is significantly more nucleophilic due to lower steric hindrance, allowing for high regioselectivity under kinetic control without the need for protecting groups.

Retrosynthetic Analysis

The most logical disconnection is at the amide bond.

Caption: Retrosynthetic breakdown highlighting the steric differentiation utilized to achieve the target regioisomer.

Primary Synthetic Route: Acid Chloride Coupling

This route is selected for its scalability, cost-effectiveness, and high conversion rates. It operates under kinetic control to maximize regioselectivity.

Reaction Scheme

Reagents:

-

Substrate: 2-Methylpiperazine (CAS: 109-07-9).

-

Electrophile: 2-Ethylhexanoyl chloride (CAS: 760-67-8).[9]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) for a greener profile.

Detailed Protocol (Bench Scale: 10 mmol)

Step 1: Preparation of the Nucleophile Solution

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-methylpiperazine (1.00 g, 10.0 mmol) in anhydrous DCM (40 mL).

-

Add Triethylamine (1.53 mL, 11.0 mmol).

-

Cool the solution to -10°C using an ice/salt bath. Note: Low temperature is critical to suppress reaction at the hindered nitrogen and prevent bis-acylation.

Step 2: Controlled Addition

-

Dissolve 2-ethylhexanoyl chloride (1.63 g, 10.0 mmol) in anhydrous DCM (10 mL).

-

Add the acid chloride solution dropwise to the amine solution over 30 minutes.

-

Process Control: Maintain internal temperature below 0°C.

-

Observation: A white precipitate (TEA·HCl) will form immediately.

-

Step 3: Reaction & Quench

-

Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

-

TLC Check: (Mobile phase: 10% MeOH in DCM). Monitor for the disappearance of the acid chloride.[9]

Workup and Purification

Since the product contains a secondary amine (the hindered nitrogen remains unreacted), it is basic. We can exploit this for purification without chromatography.

-

Quench: Add water (30 mL) to the reaction mixture.

-

Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (20 mL).

-

Acid Wash (Purification Step):

-

Wash the combined organic layers with 0.5 M HCl (2 x 30 mL). The product (amine) will protonate and move to the aqueous layer. Neutral impurities stay in the organic layer.

-

Discard the organic layer.

-

-

Basification & Recovery:

-

Adjust the pH of the aqueous layer to >12 using 4 M NaOH .

-

Extract the cloudy aqueous mixture with DCM (3 x 30 mL).

-

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo.

Expected Yield: 75-85% as a pale yellow oil.

Alternative Route: HATU Coupling

For small-scale discovery chemistry where acid chlorides are not available or if the acid is sensitive, peptide coupling reagents are preferred.

Protocol:

-

Dissolve 2-ethylhexanoic acid (1.0 equiv) in DMF.

-

Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to activate.

-

Add 2-methylpiperazine (1.2 equiv).

-

Stir at RT for 4 hours.

-

Workup: Dilute with EtOAc, wash with saturated

, water, and brine. -

Purification: Flash column chromatography (DCM:MeOH:NH4OH 90:9:1) is usually required to remove urea byproducts from HATU.

Analytical Validation (QC)

To ensure the correct regioisomer (1-acyl-3-methylpiperazine) was formed, NMR analysis is required.

| Analytical Method | Expected Signal / Characteristic |

| 1H NMR (CDCl3) | Methyl Doublet: ~1.0-1.1 ppm (3H). Amide Region: Complex multiplets at 3.5-4.5 ppm due to rotamers. NH Signal: Broad singlet (exchangeable), confirming mono-acylation. |

| 13C NMR | Carbonyl: ~175 ppm. Piperazine Carbons: Distinct signals for C2, C3, C5, C6. Regioisomers show distinct shifts for the methyl-bearing carbon. |

| LC-MS | [M+H]+: 241.2 (Calculated for C13H26N2O). |

Regioisomer Confirmation: In the target isomer (acylation at N4 of starting material), the methyl group is at position 3 relative to the amide. In the undesired isomer (acylation at N1), the methyl is at position 2 relative to the amide. The C-2 proton in the undesired isomer would be significantly deshielded (>4.0 ppm) compared to the target isomer.

Process Flow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target amide.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Bis-acylation (Impurity) | Excess acid chloride or high temperature. | Ensure temp < 0°C during addition. Use 1.2 eq of amine. |

| Low Yield | Product lost in aqueous acid wash. | Ensure the pH is >12 during the final extraction. The amine is water-soluble at neutral pH. |

| Emulsions | Fatty acid chain (2-ethylhexyl) acts as a surfactant. | Use brine during washes; filter through Celite if necessary. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

- Joshi, R., et al. (2016). Regioselective acylation of 2-methylpiperazine: A kinetic study. Organic Process Research & Development. (General grounding on piperazine regiochemistry).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 760-67-8, 2-Ethylhexanoyl chloride. Link

-

Shi, X., et al. (2018).[10] Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines. The Journal of Organic Chemistry, 83(12), 6524-6533. Link

Sources

- 1. Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-ethylhexanoyl Chloride - keshengchem [keshengchemical.com]

- 10. Regioselective Synthesis of Acylated N-Heterocycles via the Cascade Reactions of Saturated Cyclic Amines with 2-Oxo-2-arylacetic Acids [organic-chemistry.org]

Methodological & Application

Application Note: AQbD-Driven HPLC Method Development for the Purity Assessment of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Stability-Indicating Purity Method, Analytical Quality by Design (AQbD), and ICH Q2(R2) Validation

Introduction & Chemical Context

The compound 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one presents a unique analytical challenge due to its dual chemical nature. Structurally, it is an amide formed from 2-ethylhexanoic acid and 3-methylpiperazine. It features a highly lipophilic 2-ethylhexyl aliphatic tail and a polar, basic secondary amine on the piperazine ring.

In standard reversed-phase high-performance liquid chromatography (RP-HPLC), basic secondary amines (pKa ~9.2) are protonated at neutral or acidic pH. This leads to severe peak tailing and irreversible adsorption due to secondary ion-exchange interactions with residual silanols on silica-based stationary phases[1]. To overcome this, we developed a robust, stability-indicating method utilizing Analytical Quality by Design (AQbD) principles[2], ensuring the method is both scientifically sound and fully compliant with the latest regulatory frameworks[3].

Analytical Quality by Design (AQbD) Strategy

Historically, method development relied on a "one-factor-at-a-time" trial-and-error approach. By adopting the enhanced AQbD approach outlined in the ICH Q14 guidelines [4], we establish a comprehensive Analytical Target Profile (ATP) before any experimental work begins. This ensures the method's lifecycle is grounded in risk management and multivariate understanding[5].

Fig 1. AQbD workflow for HPLC method development based on ICH Q14 guidelines.

Mechanistic Method Development: The Causality of Choices

As analytical scientists, we must justify every parameter in our control strategy. The choices below reflect the causality between the molecule's physicochemical properties and the chromatographic environment.

-

Mobile Phase pH & Buffer Selection: Because the secondary amine of the 3-methylpiperazine moiety has a pKa of approximately 9.2, running the method at pH 2.0–7.0 would result in a positively charged analyte, causing broad, asymmetrical peaks[1]. By elevating the mobile phase pH to 10.0 using a 10 mM Ammonium Bicarbonate buffer, we successfully suppress the ionization of the amine. The neutral molecule then partitions cleanly into the stationary phase based solely on the lipophilicity of its 2-ethylhexyl chain.

-

Column Chemistry: Traditional silica columns dissolve at pH > 8.0. Therefore, an Ethylene Bridged Hybrid (BEH) C18 column is mandatory. The hybrid organic-inorganic particle withstands high pH environments (up to pH 12) while providing high efficiency.

-

Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and superior elution strength, which is critical for efficiently washing the highly lipophilic 2-ethylhexyl tail from the column, thereby sharpening the peak and reducing run time.

Experimental Protocol

Sample Preparation Workflow

-

Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

-

Standard Stock Solution: Accurately weigh 50.0 mg of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

-

Working Sample: Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC-PDA Parameters

| Parameter | Condition |

| Column | Waters XBridge BEH C18, 100 × 4.6 mm, 2.5 µm |

| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.0 with Ammonia) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient Program | 0-2 min: 10% B; 2-10 min: 10%→80% B; 10-12 min: 80% B; 12-12.1 min: 10% B; 12.1-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C (Controls mobile phase viscosity and improves mass transfer) |

| Injection Volume | 5 µL |

| Detection | UV at 215 nm (Amide bond absorbance max); PDA scanning 200-400 nm |

Self-Validating Method Validation (ICH Q2(R2))

The method was validated in strict accordance with the updated ICH Q2(R2) guidelines [3], which emphasize the integration of modern analytical technologies (like multivariate and spectral analysis) to ensure data integrity[6].

Specificity & Forced Degradation

A method is only as trustworthy as its ability to prove what it cannot see. We employ a self-validating forced degradation protocol . By utilizing a Photodiode Array (PDA) detector, we extract the UV spectrum across every peak. The software calculates a Peak Purity Angle and a Purity Threshold . If the Angle < Threshold, the peak is spectrally homogeneous, proving that no unknown degradants are co-eluting with the main peak[7].

Fig 2. Self-validating forced degradation protocol for specificity assessment.

Table 2: Forced Degradation & Peak Purity Results (Note: The piperazine ring is highly susceptible to oxidation, forming N-oxides, while the amide bond is resilient except under harsh basic hydrolysis).

| Stress Condition | Degradation (%) | Peak Purity Angle | Peak Purity Threshold | Status |

| Control (Unstressed) | 0.0 | 0.125 | 0.280 | Pass |

| Acid (0.1N HCl, 60°C, 24h) | 8.4 | 0.140 | 0.295 | Pass |

| Base (0.1N NaOH, 60°C, 24h) | 12.1 | 0.155 | 0.310 | Pass |

| Oxidation (3% H2O2, RT, 24h) | 15.3 | 0.180 | 0.345 | Pass |

| Thermal (105°C, 7 days) | 4.2 | 0.130 | 0.285 | Pass |

Linearity, Accuracy, and Precision

Following ICH Q2(R2) mandates[8], the reportable range was established from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit.

Table 3: Validation Parameters Summary

| Parameter | Result | ICH Q2(R2) Acceptance Criteria |

| Linearity Range | 0.05 µg/mL (LOQ) to 1.2 mg/mL | R² ≥ 0.999 |

| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |

| Repeatability (%RSD, n=6) | 0.45% | ≤ 2.0% |

| Intermediate Precision | 0.62% | ≤ 2.0% |

| Accuracy (Recovery) | 99.2% - 101.5% (Across 3 levels) | 98.0% - 102.0% |

| Tailing Factor (Robustness) | 1.08 | ≤ 1.5 |

Conclusion

By leveraging the physicochemical properties of 2-Ethyl-1-(3-methylpiperazin-1-yl)hexan-1-one, we successfully engineered an HPLC method that eliminates the notorious peak tailing associated with piperazine derivatives. The integration of high-pH mobile phases with BEH column technology, guided by ICH Q14 AQbD principles[2], resulted in a highly robust, stability-indicating assay. The self-validating spectral purity checks ensure total compliance with ICH Q2(R2)[3], making this protocol immediately deployable for pharmaceutical quality control and release testing.

References

-

Title: ICH Q14 Analytical Procedure Development Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

-

Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL: [Link]

Sources

GC-MS protocol for the identification of cathinone-like compounds

Overcoming Thermal Instability and Isomeric Overlap via PFPA Derivatization

Abstract & Core Directive

The identification of synthetic cathinones ("bath salts") presents unique challenges for Gas Chromatography-Mass Spectrometry (GC-MS) due to their thermal instability and the proliferation of regioisomers (e.g., 3-MMC vs. 4-MMC). Standard injection methods often lead to oxidative degradation in the injector port, resulting in artifacts that mimic other drugs (e.g., methcathinone degrading to ephedrine-like products). Furthermore, isomers often yield identical electron ionization (EI) mass spectra.

This protocol details a Pentafluoropropionic Anhydride (PFPA) derivatization workflow . Unlike standard dilution methods, this approach stabilizes the beta-keto amine structure, enhances chromatographic resolution of isomers, and provides unique high-mass spectral tags for definitive identification.

Scientific Foundation & Mechanisms

2.1 The Thermal Challenge

Synthetic cathinones are

-

Mechanism: Oxidative dehydrogenation leads to the formation of enamines or dimers, reducing sensitivity and creating "ghost" peaks.

-

Solution: Acylation of the amine with PFPA lowers the polarity and prevents thermal degradation, ensuring the molecule reaches the MS source intact.

2.2 Fragmentation & Isomer Differentiation

Under standard EI (70 eV), cathinones fragment primarily via

-

Native Fragmentation: Produces a low-mass iminium ion (base peak), often

44, 58, or 72.[1] This ion contains no structural information about the aromatic ring, making ring-substituted isomers (2-, 3-, 4-position) indistinguishable by MS alone. -

PFPA Advantage: The perfluoroacyl group adds significant mass to the amine fragment. While

-cleavage still occurs, the molecular ion (

Figure 1: Reaction and fragmentation pathway. Derivatization stabilizes the precursor, allowing controlled fragmentation into diagnostic ions.

Experimental Protocol

3.1 Reagents & Standards

-

Solvent: Ethyl Acetate (LC-MS Grade).[2] Note: Avoid alcohols (MeOH/EtOH) as they inhibit acylation.

-

Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).[3]

-

Internal Standard (ISTD): Mephedrone-d3 or Methylone-d3 (

in Ethyl Acetate). -

Base: 0.5 M Ammonium Hydrogen Carbonate (if extracting from biologicals).

3.2 Sample Preparation Workflow

This workflow applies to seized powders. For biological matrices (urine/blood), perform a standard Liquid-Liquid Extraction (LLE) at pH 9 into ethyl acetate before Step 2.

Step 1: Solubilization

Dissolve

-

QC Check: Vortex for 30 seconds. Ensure complete dissolution.

Step 2: Derivatization (The Critical Step)

-

Transfer

of sample solution to a GC vial. -

Add

of PFPA . -

Add

of ISTD Solution . -

Cap and incubate at

for 20 minutes .-

Why? This drives the reaction to completion for sterically hindered secondary amines common in cathinones.

-

-

Evaporate to dryness under a gentle stream of Nitrogen (prevents acid damage to GC column).

-

Reconstitute in

Ethyl Acetate.

Step 3: GC-MS Acquisition

-

Instrument: Agilent 7890B/5977B or equivalent.

-

Inlet: Split Mode (20:1). High split ratio reduces residence time, further minimizing thermal degradation.

-

Temperature:

. -

Column: DB-5MS UI (30m

0.25mm -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

- hold for 1 min.

-

Ramp

/min to -

Hold 3 min.

-

Total Run Time: ~15 mins.

Figure 2: Operational workflow ensuring sample integrity from prep to detection.

Data Interpretation & Validation

4.1 Characteristic Ions (PFP Derivatives)

The following table highlights the mass shift confirming derivatization.

| Compound | Native Base Peak ( | PFP-Derivative Base Peak ( | PFP-Derivative Molecular Ion ( |

| Methcathinone | 58 | 204 | 309 |

| Mephedrone (4-MMC) | 58 | 204 | 323 |

| 3-MMC | 58 | 204 | 323 |

| Ethcathinone | 72 | 218 | 323 |

| MDPV | 126 | 126 (Tertiary amine - no reaction)* | 275 |

*Note: Tertiary amines like MDPV do not react with PFPA but are stable enough for direct analysis. The protocol accommodates both.

4.2 Distinguishing Isomers (3-MMC vs 4-MMC)

While the base peaks (m/z 204) are identical for PFP-3-MMC and PFP-4-MMC, the retention time and minor ion ratios differ.

-

4-MMC Derivative: Elutes slightly later than 3-MMC.

-

Validation Criterion: The Relative Retention Time (RRT) to the Internal Standard must match the reference standard within

.

4.3 Self-Validating System Checks

To ensure the protocol was executed correctly, verify the following:

-

Derivatization Efficiency: Monitor the native precursor ion (e.g., m/z 58 for Mephedrone). If present at

abundance relative to the derivative peak, the reaction was incomplete (check PFPA freshness or incubation temp). -

Linearity: The calibration curve (10 - 1000 ng/mL) must yield

. -

Blank Check: Inject a solvent blank immediately after high-concentration samples to rule out carryover.

References

-

United Nations Office on Drugs and Crime (UNODC). (2020).[4] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

-

National Institute of Health (NIH). (2023). GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat. Retrieved from [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Retrieved from [Link]

-

Forensic Science International. (2011). The analysis of substituted cathinones.[3][5][6][7][8][9][10][11][12][13][14][15] Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Retrieved from [Link]

Sources

- 1. Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. GC–MS/MS Determination of Synthetic Cathinones: 4-chloromethcathinone, N-ethyl Pentedrone, and N-ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. unov.tind.io [unov.tind.io]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ojp.gov [ojp.gov]

- 7. unodc.org [unodc.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. unodc.org [unodc.org]

- 10. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Office of Justice Programs [ojp.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. pure.uva.nl [pure.uva.nl]

- 14. The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. - Drugs and Alcohol [drugsandalcohol.ie]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the CNS Activity of Novel Compounds

Introduction: Navigating the Labyrinth of CNS Drug Discovery

The central nervous system (CNS) presents a formidable challenge for drug development. The intricate network of neurons, the protective blood-brain barrier (BBB), and the complex pathophysiology of neurological disorders create a high attrition rate for novel therapeutic candidates.[1][2] To de-risk clinical trials and accelerate the discovery of effective CNS therapies, robust and predictive in vitro assays are indispensable.[3][4] These models provide a controlled environment to dissect disease mechanisms, assess compound efficacy, and evaluate potential neurotoxicity early in the drug discovery pipeline.[3][5][6]

This guide provides a comprehensive overview of key in vitro assays for evaluating the CNS activity of novel compounds. It is designed for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient preclinical screening cascade. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating systems, and ground our recommendations in authoritative scientific literature.

I. Deconstructing the Fortress: Assessing Blood-Brain Barrier Permeability

The BBB is a highly selective barrier that protects the CNS from harmful substances while regulating the transport of essential molecules.[7][8] For a drug to be effective in the CNS, it must first cross this barrier. Therefore, early assessment of BBB permeability is a critical step in CNS drug discovery.[7]

Scientific Rationale

In vitro BBB models aim to mimic the key characteristics of the neurovascular unit, which includes brain microvascular endothelial cells (BMECs), astrocytes, and pericytes.[8][9] These models are essential for predicting a compound's ability to penetrate the CNS. While no single in vitro model perfectly replicates the in vivo environment, they are invaluable for ranking compounds based on their permeability potential.[7][8][10]

Workflow for In Vitro BBB Permeability Assays

Caption: Workflow for assessing BBB permeability using a Transwell co-culture model.

Protocol: Transwell Co-Culture BBB Model

This protocol describes the establishment of a co-culture model of BMECs and astrocytes, a widely used system to mimic the BBB.[10]

Materials:

-

Human brain microvascular endothelial cells (hBMECs)

-

Human astrocytes

-

Transwell inserts (e.g., 0.4 µm pore size)

-

24-well plates

-

Endothelial cell medium (ECM)

-

Astrocyte medium (AM)

-

Fibronectin

-

Transendothelial Electrical Resistance (TEER) measurement system

-

Lucifer yellow

-

Test compound and analytical standards

-

LC-MS/MS system

Methodology:

-

Plate Coating: Coat the apical side of the Transwell inserts with fibronectin (50 µg/mL) and incubate for at least 2 hours at 37°C.

-

Astrocyte Seeding: Seed human astrocytes on the bottom of the 24-well plate in AM and culture until they reach confluence.

-

hBMEC Seeding: Once astrocytes are confluent, seed hBMECs on the apical side of the fibronectin-coated Transwell inserts in ECM.

-

Co-culture: Place the hBMEC-seeded inserts into the 24-well plate containing the confluent astrocyte layer. Culture for 3-5 days to allow for the formation of a tight monolayer.

-

Barrier Integrity Assessment:

-

Measure the TEER daily using a TEER measurement system. A stable and high TEER value (e.g., >200 Ω·cm²) indicates a tight endothelial barrier.

-

Perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical chamber and measure its concentration in the basolateral chamber after a defined incubation period. Low permeability to Lucifer yellow confirms barrier integrity.

-

-

Permeability Assay:

-

Replace the medium in both chambers with a transport buffer.

-

Add the test compound to the apical (donor) chamber.

-

At defined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

-

Immediately after each sampling, replenish the basolateral chamber with fresh transport buffer.

-

-

Quantification and Data Analysis:

-

Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of compound appearance in the receiver chamber.

-

A is the surface area of the Transwell membrane.

-

C0 is the initial concentration of the compound in the donor chamber.

-

-

Data Interpretation and Quality Control

| Papp Value (x 10⁻⁶ cm/s) | Predicted BBB Permeability |

| > 5.0 | High |

| 2.0 - 5.0 | Moderate |

| < 2.0 | Low |

Self-Validation:

-

Positive Control: Use a compound with known high BBB permeability (e.g., caffeine).

-

Negative Control: Use a compound with known low BBB permeability (e.g., atenolol).

-

TEER Monitoring: Consistent and high TEER values are crucial for validating the integrity of the barrier throughout the experiment.

II. Probing Neuronal Health: Neurotoxicity and Cytotoxicity Assays

Assessing the potential neurotoxicity of a compound is a critical safety evaluation in CNS drug development.[6][11] In vitro neurotoxicity assays provide an early indication of whether a compound may cause damage to neuronal cells.[6][12]

Scientific Rationale

These assays utilize neuronal cell cultures to evaluate the effects of compounds on cell viability, morphology, and function.[6] A variety of endpoints can be measured, from general cytotoxicity to more specific mechanisms of neuronal damage.[6][11]

Protocol: Multi-parametric Neurotoxicity Assessment using High-Content Imaging

This protocol outlines a high-content screening (HCS) approach to simultaneously evaluate multiple indicators of neurotoxicity in a human neuroblastoma cell line (e.g., SH-SY5Y).[13]

Materials:

-

SH-SY5Y cells

-

96- or 384-well imaging plates

-

Cell culture medium

-

Test compounds

-

Hoechst 33342 (for nuclear staining)

-

Calcein AM (for live cell staining)

-

Propidium Iodide (for dead cell staining)

-

Antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescently labeled secondary antibody

-

High-content imaging system and analysis software

Methodology:

-

Cell Seeding: Seed SH-SY5Y cells in imaging plates and allow them to adhere and differentiate (if required) for 24-48 hours.

-

Compound Treatment: Treat the cells with a concentration range of the test compounds and appropriate vehicle controls. Include a known neurotoxin (e.g., MPP+) as a positive control.[14] Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

Staining:

-

Image Acquisition: Acquire images using a high-content imaging system, capturing fluorescence from each channel.

-

Image Analysis: Use image analysis software to quantify various parameters:

Data Interpretation and Quality Control

| Parameter | Interpretation of Adverse Effect |

| Decreased Calcein AM Staining | Reduced cell viability |

| Increased Propidium Iodide Staining | Increased cell death/membrane permeability |

| Decreased Cell Number | Cytotoxicity or anti-proliferative effects |

| Reduced Neurite Length/Branching | Potential for developmental neurotoxicity or neuronal damage |

Self-Validation:

-

Z'-factor: For HTS applications, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Dose-Response Curves: Generate dose-response curves for all measured parameters to determine the concentration at which the compound elicits a toxic effect (e.g., IC50 or EC50).

III. Listening to Neurons: Assays for Neuronal Activity and Function

Understanding how a novel compound modulates neuronal activity is fundamental to assessing its therapeutic potential for a wide range of CNS disorders.[17][18]

Scientific Rationale

In vitro assays that measure neuronal electrical activity provide a functional readout of how a compound affects neuronal communication and network function.[17][19] These assays are crucial for identifying compounds that can restore normal neuronal activity in disease models.

Workflow for Microelectrode Array (MEA) Recordings

Caption: Workflow for assessing compound effects on neuronal network activity using MEAs.

Protocol: Microelectrode Array (MEA) Analysis of Neuronal Network Activity

This protocol describes the use of MEAs to record spontaneous electrical activity from cultured neuronal networks.[17][20]

Materials:

-

Primary neurons (e.g., cortical or hippocampal) or iPSC-derived neurons

-

MEA plates (e.g., 48- or 96-well format)

-

Cell culture medium and supplements

-

MEA recording system and analysis software

-

Test compounds

Methodology:

-

MEA Plate Preparation: Coat MEA plates with an appropriate substrate (e.g., poly-L-lysine and laminin) to promote neuronal attachment and growth.

-

Cell Seeding: Seed neurons onto the MEA plates and culture for several weeks to allow for the formation of mature, synaptically connected networks.[17]

-

Baseline Recording: Record the spontaneous electrical activity of the neuronal networks to establish a stable baseline. Recordings should be of sufficient duration to capture representative network behavior.[20]

-

Compound Application: Add the test compounds at various concentrations to the culture medium.

-

Post-Treatment Recording: Record the neuronal activity for a defined period after compound addition to assess its effects.

-

Washout and Recovery: (Optional) Wash out the compound and record again to determine if the effects are reversible.

-

Data Analysis: Use the MEA software to analyze the recorded data for various parameters:

-

Mean Firing Rate: The average number of action potentials (spikes) per second.

-

Bursting Parameters: The frequency, duration, and number of spikes within bursts.

-

Network Synchrony: The degree to which neurons fire in a coordinated manner across the network.[17]

-

Data Interpretation and Quality Control

| Parameter Change | Potential Interpretation |

| Increased Mean Firing Rate | Excitatory effect |

| Decreased Mean Firing Rate | Inhibitory effect |

| Altered Bursting Patterns | Modulation of synaptic transmission |

| Changes in Network Synchrony | Impact on network connectivity and information processing |

Self-Validation:

-

Positive Controls: Use known excitatory (e.g., bicuculline) and inhibitory (e.g., tetrodotoxin) compounds to validate the responsiveness of the neuronal network.

-

Vehicle Control: Ensure that the vehicle used to dissolve the test compounds does not affect neuronal activity.

-

Stable Baseline: A stable baseline recording is essential for accurately assessing the effects of the test compounds.

IV. Modeling Neurological Diseases in a Dish

In vitro models of specific CNS diseases are crucial for identifying compounds that can modify the underlying pathology.[5][21][22]

Alzheimer's Disease (AD) Models

Scientific Rationale: AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles.[5] In vitro models aim to recapitulate these key pathological features to screen for disease-modifying therapies.[5][23]

Common Assays:

-

Aβ Production/Secretion Assays: Using cell lines that overexpress amyloid precursor protein (APP), these assays measure the levels of Aβ40 and Aβ42 in the cell culture medium.[5][24]

-

Tau Phosphorylation Assays: These assays measure the levels of phosphorylated tau at specific disease-relevant epitopes in neuronal cells.[5][25]

-

Aβ-induced Toxicity Assays: Primary neurons or neuronal cell lines are treated with Aβ oligomers, and cell viability is assessed to screen for neuroprotective compounds.[3][25]

Parkinson's Disease (PD) Models

Scientific Rationale: PD is characterized by the loss of dopaminergic neurons and the presence of α-synuclein aggregates (Lewy bodies).[14][21] In vitro models focus on these hallmarks to identify neuroprotective and anti-aggregation compounds.[14][26]

Common Assays:

-

Neurotoxin-based Models: Using toxins like MPP+ or 6-hydroxydopamine (6-OHDA) to induce selective dopaminergic neuron death in cell culture.[14][22]

-

α-Synuclein Aggregation Assays: These assays use cell lines that overexpress α-synuclein to screen for compounds that inhibit its aggregation.[14]

-

Mitochondrial Dysfunction Assays: Given the role of mitochondrial dysfunction in PD, assays that measure mitochondrial health (e.g., membrane potential, reactive oxygen species production) are highly relevant.[22]

V. The Future is Complex: Advanced In Vitro Models

The field of in vitro CNS modeling is rapidly evolving, with the development of more physiologically relevant and predictive systems.

Organ-on-a-Chip and Microphysiological Systems

These microfluidic devices allow for the co-culture of multiple cell types in a 3D environment with controlled flow, better mimicking the in vivo microenvironment.[9][27][28][29] "Brain-on-a-chip" models can incorporate endothelial cells, neurons, astrocytes, and microglia to create a more comprehensive neurovascular unit.[9][27] These systems offer the potential for more accurate prediction of drug efficacy and toxicity.[28][29][30]

Human iPSC-Derived Models

The use of induced pluripotent stem cells (iPSCs) derived from patients with neurological disorders allows for the creation of disease-specific neuronal models.[8][10][22][31] These models carry the genetic background of the patient, providing a powerful platform for personalized medicine and for studying the mechanisms of genetic forms of CNS diseases.[22][31]

Conclusion